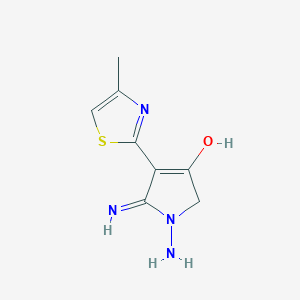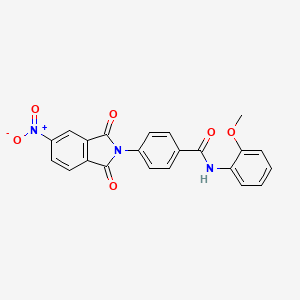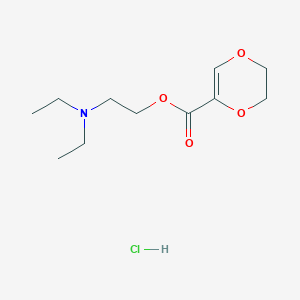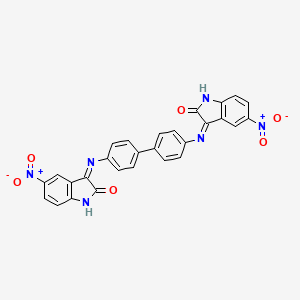![molecular formula C14H17N3O3 B6109093 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE](/img/structure/B6109093.png)
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE is a complex organic compound that features a benzoxazole moiety linked to a piperazine ring, which is further connected to a methoxyethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and aldehydes or ketones under acidic or basic conditions.
Piperazine Derivative Synthesis: Piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or ring opening of aziridines under the action of N-nucleophiles.
Coupling Reactions: The benzoxazole and piperazine moieties are then coupled using appropriate coupling agents and reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperazino-1,3-benzoxazole: A similar compound with a piperazine ring linked to a benzoxazole moiety.
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: A derivative with additional aromatic rings, exhibiting fluorescent properties.
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethanone group may enhance its solubility and reactivity compared to other benzoxazole derivatives.
Propriétés
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-10-13(18)16-6-8-17(9-7-16)14-15-11-4-2-3-5-12(11)20-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXLEAXXFJQMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-ethyl-3-methyl-4-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6109010.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-furanylmethyl)piperidine](/img/structure/B6109011.png)
![N-methyl-1-[2-(methylthio)-5-pyrimidinyl]-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6109015.png)

![N-methyl-N-phenyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6109030.png)
![3-(3-chlorophenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6109035.png)
![4-[2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B6109043.png)


![2-methyl-N-(1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6109071.png)

![1-[3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6109096.png)
![4,4,4-trifluoro-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]butanamide](/img/structure/B6109104.png)
![4-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6109112.png)
